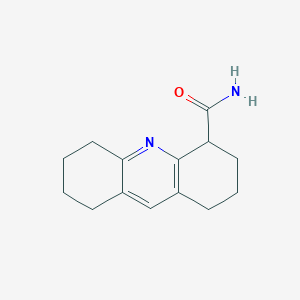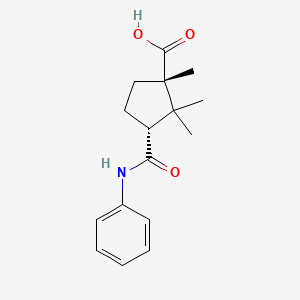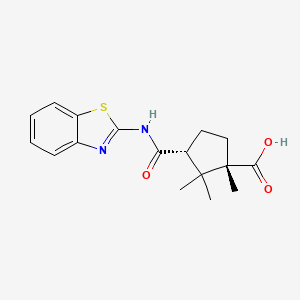
1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by its octahydroacridine core structure, which is a fully hydrogenated form of acridine, and a carboxamide group at the fourth position. The molecular formula of this compound is C_13H_19NO, and it has a molecular weight of 205.30 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide can be synthesized through various synthetic routesThe reduction can be achieved using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens (Cl_2, Br_2) and diazonium salts.
Major Products Formed
Oxidation: Acridine derivatives.
Reduction: Fully saturated derivatives.
Substitution: Halogenated or diazonium-substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound, known for its planar structure and aromaticity.
1,2,3,4-Tetrahydroacridine: A partially hydrogenated derivative with similar biological activities.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in Alzheimer’s disease treatment.
Uniqueness
1,2,3,4,5,6,7,8-Octahydroacridine-4-carboxamide is unique due to its fully hydrogenated acridine core and the presence of a carboxamide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroacridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)16-13(10)11/h8,11H,1-7H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGFIBREPCUDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(CCCC3C(=O)N)C=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8009746.png)



![(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B8009767.png)

![(1S,3R)-3-[(2,5-dimethylphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8009783.png)
![(1S,3R)-3-[(3-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8009786.png)
![(1S,3R)-3-[(4-bromophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8009793.png)
![(1S,3R)-3-[(2-hydroxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8009801.png)

![(1R,3S)-2,2,3-trimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B8009821.png)
![3-[2-(1,2-Dimethylindol-3-yl)-2-oxoethyl]-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one](/img/structure/B8009826.png)

